2-(4-Aminophenyl)-4-quinolinecarboxamide

Description

BenchChem offers high-quality 2-(4-Aminophenyl)-4-quinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminophenyl)-4-quinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

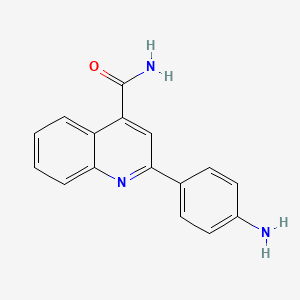

2-(4-aminophenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,17H2,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNWNEUJPGXWSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360778 |

Source

|

| Record name | BAS 03370244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444151-71-7 |

Source

|

| Record name | BAS 03370244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Aminophenyl)-4-quinolinecarboxamide: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a key derivative, 2-(4-Aminophenyl)-4-quinolinecarboxamide. This compound serves as a valuable scaffold, featuring a 2-phenylquinoline core functionalized with a primary amine and a carboxamide group, making it an ideal candidate for further chemical elaboration and the development of novel therapeutic entities. We present a robust, multi-step synthetic protocol, rooted in the classical Pfitzinger reaction, and detail the rigorous analytical techniques required to validate the structure and purity of the final product. This document is intended to be a practical resource for researchers engaged in heterocyclic chemistry and drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline motif is a privileged structure in drug development, prized for its ability to interact with diverse biological targets.[3] The fusion of a benzene ring to a pyridine ring creates a rigid, planar heterocyclic system that can be readily functionalized. The specific compound of interest, 2-(4-Aminophenyl)-4-quinolinecarboxamide, combines this potent core with two key functional groups. The 2-phenyl substituent is a common feature in biologically active quinolines, while the 4-carboxamide and the 4-aminophenyl moieties provide reactive handles for generating extensive derivative libraries to probe structure-activity relationships (SAR).[4][5] Understanding the synthesis and characterization of this core molecule is the first critical step in harnessing its therapeutic potential.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnect at the amide and the quinoline ring. A logical and well-established approach to constructing the 2-substituted-quinoline-4-carboxylic acid core is the Pfitzinger reaction .[6][7] This reaction involves the condensation of isatin with a carbonyl compound that possesses an α-methylene group, performed under basic conditions.[3]

Our strategy leverages this reaction, followed by standard functional group manipulations. To avoid potential side reactions involving the free amine, we employ a nitro group as a masked precursor, which can be reduced in the final step. The overall synthetic pathway is a three-stage process:

-

Stage I (Pfitzinger Cyclization): Condensation of isatin with 1-(4-nitrophenyl)ethan-1-one to construct the 2-(4-nitrophenyl)quinoline-4-carboxylic acid intermediate.

-

Stage II (Amidation): Conversion of the carboxylic acid to the primary carboxamide.

-

Stage III (Nitro Group Reduction): Reduction of the nitro group to the target primary amine.

This strategic approach ensures a high-yielding and clean synthesis, providing a solid foundation for subsequent characterization.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage I: Synthesis of 2-(4-Nitrophenyl)quinoline-4-carboxylic Acid

The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of isatin to form a keto-acid intermediate, which then condenses with the ketone.[3] Subsequent intramolecular cyclization and dehydration yield the quinoline ring.

Protocol:

-

In a 250 mL round-bottom flask, prepare a solution of potassium hydroxide (0.15 mol) in 100 mL of absolute ethanol. Heat the mixture to reflux with stirring until the KOH is fully dissolved.

-

To the hot solution, add isatin (0.05 mol) in one portion. Continue refluxing for 30 minutes. The solution will turn dark.

-

Add 1-(4-nitrophenyl)ethan-1-one (0.055 mol) to the reaction mixture.

-

Reflux the mixture with continuous stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into 500 mL of ice-cold water.

-

Acidify the aqueous solution to a pH of ~4-5 with glacial acetic acid. A yellow precipitate will form.

-

Stir the suspension for 1 hour in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the crude product in a vacuum oven at 60°C. Recrystallization from ethanol or acetic acid can be performed for further purification if necessary.

Stage II: Synthesis of 2-(4-Nitrophenyl)-4-quinolinecarboxamide

The carboxylic acid is first converted to a more reactive acyl chloride, which readily reacts with ammonia to form the primary amide.

Protocol:

-

Place the dried 2-(4-nitrophenyl)quinoline-4-carboxylic acid (0.04 mol) in a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap.

-

Add thionyl chloride (SOCl₂, 50 mL) to the flask.

-

Heat the mixture to reflux and maintain for 4 hours. The solid will dissolve as it converts to the acyl chloride.

-

After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.

-

Carefully and slowly add the crude acyl chloride residue to 150 mL of ice-cold concentrated ammonium hydroxide (NH₄OH) with vigorous stirring.

-

A precipitate will form immediately. Continue stirring for 1 hour.

-

Collect the solid product by vacuum filtration, wash extensively with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven.

Stage III: Synthesis of 2-(4-Aminophenyl)-4-quinolinecarboxamide

The final step is the selective reduction of the aromatic nitro group. A common and effective method is using tin(II) chloride in an acidic medium.

Protocol:

-

Suspend 2-(4-nitrophenyl)-4-quinolinecarboxamide (0.03 mol) in 100 mL of ethanol in a 500 mL round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 0.15 mol) in 50 mL of concentrated hydrochloric acid (HCl) to the suspension.

-

Heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is ~10-12. A precipitate of tin hydroxides will form.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(4-Aminophenyl)-4-quinolinecarboxamide.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical methods provides a self-validating system of proof.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry.

-

¹H NMR (Proton NMR): The spectrum will provide information on the number of different types of protons and their neighboring environments.

-

¹³C NMR (Carbon NMR): This technique reveals the number of non-equivalent carbon atoms in the molecule.

| ¹H NMR Data (Predicted, in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| 9.0 - 8.0 | Aromatic protons of the quinoline ring (multiplets) |

| 7.8 - 7.5 | Aromatic protons of the quinoline ring and phenyl ring (multiplets) |

| 7.4 - 7.2 | -CONH₂ (broad singlet, 2H) |

| 6.8 - 6.6 | Aromatic protons ortho to -NH₂ on the phenyl ring (doublet) |

| 5.5 - 5.0 | -NH₂ (broad singlet, 2H) |

| ¹³C NMR Data (Predicted, in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (carboxamide) |

| 155 - 120 | Aromatic carbons (quinoline and phenyl rings) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering direct confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass, further validating the elemental composition.

| Mass Spectrometry Data | |

| Technique | Expected Result |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z = 264.1131 |

| Molecular Formula | C₁₆H₁₃N₃O |

| Molecular Weight | 263.29 g/mol |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[8]

| Infrared (IR) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode & Functional Group |

| 3450 - 3300 | N-H stretch (primary amine, -NH₂) - two sharp bands expected |

| 3350 - 3150 | N-H stretch (primary amide, -CONH₂) |

| ~1670 | C=O stretch (Amide I band) |

| ~1620 | N-H bend (Amide II band) |

| 1600 - 1450 | C=C and C=N aromatic ring stretches |

| 1300 - 1000 | C-N stretch |

Elemental Analysis

This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the proposed molecular formula.

| Elemental Analysis Data | |

| Element | Calculated % for C₁₆H₁₃N₃O |

| Carbon (C) | 72.99% |

| Hydrogen (H) | 4.98% |

| Nitrogen (N) | 15.96% |

Applications and Future Directions

The successful synthesis and characterization of 2-(4-Aminophenyl)-4-quinolinecarboxamide opens the door to numerous avenues in drug discovery. The 2-phenylquinoline scaffold is a known pharmacophore with broad-spectrum biological activity.[1][9]

-

Library Synthesis: The primary amine on the phenyl ring is a versatile handle for derivatization via acylation, alkylation, or diazotization reactions, allowing for the creation of large libraries of analogues for SAR studies.

-

Anticancer Research: Many 2-phenylquinoline derivatives have shown potent antiproliferative activity against various cancer cell lines.[1] This core scaffold can be explored for similar activities.

-

Antiviral and Antimicrobial Screening: Given the documented activity of quinolines against viruses (including coronaviruses) and bacteria, this compound and its derivatives are prime candidates for screening in relevant assays.[10][11]

Future work should focus on leveraging the functional groups of this molecule to synthesize a focused library of derivatives. These new chemical entities can then be screened against a panel of biological targets to identify lead compounds for further optimization and development.

References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]

-

Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. Available at: [Link]

-

Wikipedia. Friedländer synthesis. Available at: [Link]

-

Wikipedia. Pfitzinger reaction. Available at: [Link]

-

Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. Available at: [Link]

-

Chemistry LibreTexts (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Di Mola, A., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 834–843. Available at: [Link]

-

Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. Available at: [Link]

-

Emami, S., et al. (2015). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Journal of Heterocyclic Chemistry, 52(4), 1223-1229. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Phenyl-4-quinolinecarboxamides: a novel class of potent and selective non-peptide competitive antagonists for the human neurokinin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Mechanism of action of 2-(4-Aminophenyl)-4-quinolinecarboxamide

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-(4-Aminophenyl)-4-quinolinecarboxamide

Authored by a Senior Application Scientist

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery, the emergence of a novel chemical entity like 2-(4-Aminophenyl)-4-quinolinecarboxamide presents both a challenge and an opportunity. While direct experimental data on this specific molecule is not yet prevalent in published literature, its structural motifs—the 2-phenylquinoline core and the carboxamide functional group—are well-established pharmacophores present in a multitude of bioactive agents.[1][2] This guide, therefore, adopts a predictive and methodological approach. It synthesizes the known biological activities of structurally related quinoline derivatives to propose a plausible mechanism of action for 2-(4-Aminophenyl)-4-quinolinecarboxamide and outlines a rigorous, multi-pronged experimental strategy to elucidate and validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of a new chemical entity's mechanism of action.

The 2-(4-Aminophenyl)-4-quinolinecarboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] The 2-phenylquinoline scaffold, in particular, is a privileged structure known to interact with various biological targets.[1][2] Furthermore, the carboxamide moiety is a common feature in many enzyme inhibitors, contributing to target binding through hydrogen bonding and other interactions.

Derivatives of the broader quinoline and quinolinecarboxamide families have been identified as:

-

Kinase Inhibitors: Numerous quinoline-based small molecules have been developed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5][6][7]

-

Histone Deacetylase (HDAC) Inhibitors: Certain 2-phenylquinoline derivatives have shown potential as HDAC inhibitors, representing another important class of anticancer agents.[3][8]

-

Receptor Antagonists: The quinolinecarboxamide scaffold has been explored for its ability to antagonize receptors such as the neurokinin-3 (hNK-3) and dopamine D3 receptors.[9][10][11]

Given the prevalence of kinase inhibitory activity among quinoline derivatives, a primary hypothesis for the mechanism of action of 2-(4-Aminophenyl)-4-quinolinecarboxamide is its function as a protein kinase inhibitor . This guide will proceed with this as the central working hypothesis.

Proposed Mechanism of Action: Inhibition of a Cellular Kinase Signaling Pathway

We hypothesize that 2-(4-Aminophenyl)-4-quinolinecarboxamide acts as an inhibitor of a specific protein kinase or a family of related kinases, leading to the disruption of a downstream signaling pathway crucial for cell proliferation and survival. The aminophenyl group at the 2-position and the carboxamide at the 4-position likely play key roles in binding to the kinase active site, potentially forming hydrogen bonds with the hinge region of the kinase domain, a common binding mode for ATP-competitive inhibitors.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates a generalized kinase signaling pathway that could be targeted by 2-(4-Aminophenyl)-4-quinolinecarboxamide.

Caption: Experimental workflow for identifying and validating the cellular target.

Tier 3: Downstream Pathway Analysis

With a validated target, the final step is to demonstrate that the compound modulates the downstream signaling pathway as hypothesized.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

-

Cell Treatment: Treat a sensitive cell line (e.g., HCT116) with increasing concentrations of 2-(4-Aminophenyl)-4-quinolinecarboxamide for a defined period (e.g., 2-6 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) form of the target kinase and its key downstream substrates (e.g., phospho-MEK, phospho-ERK). Also, probe for total protein levels of these kinases as loading controls.

-

Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors, without a change in total protein levels, confirms on-target pathway inhibition.

Trustworthiness and Self-Validation

Conclusion and Future Directions

This guide outlines a proposed mechanism of action for 2-(4-Aminophenyl)-4-quinolinecarboxamide centered on kinase inhibition and provides a comprehensive experimental framework for its validation. While kinase inhibition is a strong starting hypothesis based on the rich history of the quinoline scaffold, researchers should remain open to other possibilities. [5][6]If the kinase-focused approach does not yield a clear mechanism, alternative hypotheses, such as HDAC inhibition or G-quadruplex stabilization, should be investigated using appropriate assays. [1][8]The systematic application of the principles and protocols described herein will be instrumental in unlocking the therapeutic potential of this and other novel chemical entities.

References

- A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Deriv

- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the

- An In-depth Technical Guide to 2-Phenylquinoline-7-carbaldehyde. Benchchem.

- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheum

- 2-Phenylquinoline. Chem-Impex.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

- Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC - NIH.

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.

- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC - NIH.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed.

- Dopamine agonist-induced yawning in rats: a dopamine D3 receptor-medi

- The selective dopamine D3 receptor antagonists, SB 277011-A and S 33084 block haloperidol-induced catalepsy in r

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine agonist-induced yawning in rats: a dopamine D3 receptor-mediated behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The selective dopamine D3 receptor antagonists, SB 277011-A and S 33084 block haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Aminophenyl)-4-quinolinecarboxamide chemical properties and structure

An In-depth Technical Guide to 2-(4-Aminophenyl)-4-quinolinecarboxamide: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(4-aminophenyl)-4-quinolinecarboxamide, a heterocyclic compound featuring a quinoline core. Quinoline derivatives are a significant class of compounds in medicinal chemistry, known for a wide array of biological activities.[1][2][3] This document, intended for researchers and drug development professionals, details the molecule's chemical structure, physicochemical properties, a robust synthetic pathway, and methods for its characterization. Furthermore, it explores the potential biological activities and mechanisms of action based on structure-activity relationships derived from analogous compounds reported in the scientific literature. The guide emphasizes the rationale behind experimental design and provides detailed, actionable protocols.

Molecular Identity and Structural Elucidation

The fundamental identity of any compound under investigation begins with its precise chemical structure and systematic nomenclature. These elements provide the unambiguous basis for all further chemical and biological exploration.

Chemical Structure

2-(4-Aminophenyl)-4-quinolinecarboxamide is a rigid, polycyclic aromatic molecule. Its core is a quinoline ring system, which is substituted at the 2-position with an aminophenyl group and at the 4-position with a carboxamide group. The planar nature of the quinoline and phenyl rings, combined with the hydrogen bonding capacity of the amine and amide moieties, dictates its potential for molecular interactions.

Caption: Chemical Structure of 2-(4-Aminophenyl)-4-quinolinecarboxamide.

Nomenclature and Identifiers

For precise documentation and database searching, a compound's systematic name and chemical identifiers are crucial. The properties for a closely related analog, N-(4-aminophenyl)-N-methylquinoline-2-carboxamide, are available in public databases.[4] The data for the title compound are calculated based on its structure.

| Identifier | Value |

| IUPAC Name | 2-(4-aminophenyl)quinoline-4-carboxamide |

| Molecular Formula | C₁₆H₁₃N₃O |

| Molecular Weight | 263.29 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)N)C(=O)N |

| InChI Key | InChI=1S/C16H13N3O/c17-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14(19-15)16(18)20/h1-9H,17H2,(H2,18,20) |

| CAS Number | Not available in searched literature |

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Controlling properties such as lipophilicity, hydrogen bonding capacity, and molecular weight is essential for designing orally bioavailable drugs.[7]

| Property | Value (Calculated/Estimated) | Significance in Drug Discovery |

| Molecular Weight | 263.29 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |

| XLogP3 | 2.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 (one -NH₂ group, one -CONH₂ group) | Provides potential for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (one quinoline N, one amide O, one -NH₂ N) | Contributes to target binding and solubility. |

| Topological Polar Surface Area | 85.2 Ų | Suggests good potential for cell membrane permeability. |

| Rotatable Bond Count | 2 | Low number indicates conformational rigidity, which can be favorable for binding affinity. |

Synthesis and Characterization

A reliable and reproducible synthetic route is the foundation of any chemical research program. The proposed synthesis for 2-(4-aminophenyl)-4-quinolinecarboxamide is based on established methodologies for constructing the quinoline core, followed by standard functional group manipulations.[2][8][9]

Retrosynthetic Analysis and Strategy

The synthesis strategy hinges on the well-established Pfitzinger reaction, which constructs the quinoline-4-carboxylic acid core. The target amide can be formed from the corresponding carboxylic acid.

-

C-N Bond Disconnection (Amide): The final carboxamide can be synthesized from its corresponding carboxylic acid, 2-(4-aminophenyl)quinoline-4-carboxylic acid, via an amidation reaction.

-

Pfitzinger Reaction: The quinoline-4-carboxylic acid core is accessible through the condensation of isatin (or a derivative) with a suitable α-methylene ketone, in this case, 1-(4-aminophenyl)ethan-1-one. This reaction is a classic and robust method for creating the quinoline scaffold.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(4-aminophenyl)quinoline-4-carboxylic acid (Intermediate 1)

-

Rationale: The Pfitzinger reaction provides a direct route to the key quinoline carboxylic acid intermediate. A basic medium, such as aqueous potassium hydroxide, facilitates the necessary condensation and cyclization steps. The aminophenyl group's nitrogen must be considered; under strongly acidic conditions, it could protonate, but in a basic medium, it remains as a free amine.

-

Procedure:

-

To a round-bottom flask, add isatin (1.0 eq) and potassium hydroxide (3.0 eq) in ethanol/water (1:1 mixture).

-

Heat the mixture to 80 °C with stirring until the isatin fully dissolves and the potassium salt of isatinic acid is formed.

-

Add 1-(4-aminophenyl)ethan-1-one (1.1 eq) to the reaction mixture.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and then place it in an ice bath.

-

Acidify the mixture carefully with 2M hydrochloric acid until a pH of ~4-5 is reached. The product will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Intermediate 1 .

-

Step 2: Synthesis of 2-(4-Aminophenyl)-4-quinolinecarboxamide (Final Product)

-

Rationale: The conversion of a carboxylic acid to a primary amide is a standard transformation. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) activates the carboxylic acid for nucleophilic attack by ammonia. This method is efficient and proceeds under mild conditions, preventing side reactions.

-

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in anhydrous Dimethylformamide (DMF) in a nitrogen-purged flask.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 20 minutes at room temperature to activate the carboxylic acid.

-

Introduce a source of ammonia. A solution of ammonia in dioxane (7N, 2.0 eq) is added dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-(4-Aminophenyl)-4-quinolinecarboxamide.

Characterization Protocol

Structural confirmation of the synthesized compound is achieved using a combination of spectroscopic techniques.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra. DMSO is chosen as it can solubilize the polar compound and its residual water peak does not obscure key signals. The amide and amine protons are also visible in DMSO.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum to identify key functional groups.

-

-

Mass Spectrometry (MS):

-

Dissolve a minute amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI (Electrospray Ionization) source to confirm the exact mass and molecular formula.

-

Expected Spectral Data

The following table summarizes the key signals anticipated for the successful verification of the final product's structure.[12][13]

| Technique | Expected Observations |

| ¹H NMR | ~8.5-7.5 ppm: Multiplets corresponding to the 8 protons of the quinoline and phenyl rings. ~7.2 ppm & ~6.8 ppm: Doublets for the aminophenyl protons. ~7.4 ppm & ~8.0 ppm: Broad singlets for the two -NH₂ protons of the carboxamide. ~5.5 ppm: Broad singlet for the two -NH₂ protons of the aniline moiety. |

| ¹³C NMR | ~168 ppm: Carbonyl carbon of the amide. ~160-110 ppm: Aromatic carbons of the quinoline and phenyl rings. |

| IR (cm⁻¹) | ~3450-3300: N-H stretching vibrations (amine and amide). ~3050: Aromatic C-H stretching. ~1670: C=O stretching (Amide I band). ~1600: N-H bending and C=C aromatic ring stretching. |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 264.1131. The observed mass should be within ±5 ppm of this value. |

Potential Biological Activity and Therapeutic Relevance

While specific biological data for 2-(4-aminophenyl)-4-quinolinecarboxamide is not extensively reported, the quinoline carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological targets.[14][15]

The Quinoline Carboxamide Scaffold in Medicinal Chemistry

Derivatives of this scaffold have been reported as potent and selective modulators of various biological targets:

-

Kinase Inhibitors: Certain quinoline-3-carboxamides act as inhibitors of ATM kinase, a key mediator in the DNA damage response pathway, making them potential radiosensitizers for cancer therapy.[14]

-

Receptor Antagonists: The scaffold is present in antagonists for dopamine D3 receptors and neurokinin-3 (NK-3) receptors, which are implicated in neurological disorders and other conditions.[15][16][17]

-

Antibacterial Agents: The quinoline core is famously the basis for quinolone antibiotics, and novel carboxamide derivatives continue to be explored for their antibacterial properties.[8][9]

Hypothesized Mechanism of Action: Kinase Inhibition

The structure of 2-(4-aminophenyl)-4-quinolinecarboxamide possesses key features common to many Type I kinase inhibitors, which are competitive with ATP.

-

Hinge-Binding Motif: The quinoline nitrogen can act as a hydrogen bond acceptor, anchoring the molecule in the hinge region of a kinase's ATP-binding pocket.

-

Hydrophobic Pockets: The planar aromatic rings can engage in favorable hydrophobic and π-stacking interactions within the active site.

-

Solvent-Exposed Region: The aminophenyl and carboxamide groups can extend towards the solvent-exposed region of the binding site, allowing for modifications to tune selectivity and physicochemical properties.

Illustrative Signaling Pathway Diagram: Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

2-(4-Aminophenyl)-4-quinolinecarboxamide is a synthetically accessible molecule with a chemical structure suggestive of significant biological potential. Its physicochemical properties fall within a range suitable for drug development. Based on extensive literature precedent for the quinoline carboxamide scaffold, this compound warrants investigation as a potential kinase inhibitor or receptor modulator. Future research should focus on its synthesis, purification, and comprehensive biological screening against panels of kinases and receptors relevant to oncology and neurology. Subsequent structure-activity relationship (SAR) studies, involving modification of the aminophenyl and carboxamide moieties, could lead to the development of potent and selective therapeutic agents.

References

-

Kumar, D., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

-

Da Settimo, F., et al. (2001). Synthesis and Biological Characterization of Novel 2-quinolinecarboxamide Ligands of the Peripheral Benzodiazepine Receptors Bearing technetium-99m or Rhenium. Journal of Medicinal Chemistry, 44(21), 3546-3557. [Link]

-

Shivaraj, Y., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]

-

Various Authors. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

-

Shivaraj, Y., et al. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Semantic Scholar. [Link]

-

PubChem. (n.d.). N-(4-aminophenyl)-N-methylquinoline-2-carboxamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. [Link]

-

PubChem. (n.d.). 2-(4-aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

Ivanov, A. S., et al. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 19, 1789-1800. [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. [Link]

-

Collins, G. T., et al. (2007). Dopamine agonist-induced yawning in rats: a dopamine D3 receptor-mediated behavior. Journal of Pharmacology and Experimental Therapeutics, 320(1), 308-315. [Link]

-

Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]

-

Reavill, C., et al. (2007). The selective dopamine D3 receptor antagonists, SB 277011-A and S 33084 block haloperidol-induced catalepsy in rats. European Journal of Pharmacology, 572(2-3), 173-176. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Shaik, A. B. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2). [Link]

-

Leavers, M. D., & Waring, M. J. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1271-1281. [Link]

-

PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. [Link]

-

Chem LibreTexts. (n.d.). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]

- 3. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-aminophenyl)-N-methylquinoline-2-carboxamide | C17H15N3O | CID 28894290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. rroij.com [rroij.com]

- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dopamine agonist-induced yawning in rats: a dopamine D3 receptor-mediated behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The selective dopamine D3 receptor antagonists, SB 277011-A and S 33084 block haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 2-(4-Aminophenyl)-4-quinolinecarboxamide interactions

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Aminophenyl)-4-quinolinecarboxamide Interactions

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1] Understanding the molecular interactions between novel quinoline derivatives and their protein targets is paramount for rational drug design. This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of 2-(4-Aminophenyl)-4-quinolinecarboxamide, a representative quinoline-based compound, with a target protein kinase. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate binding modes, stability, and affinity.

Introduction: The Quinoline Scaffold and the Imperative for In Silico Analysis

Quinoline-containing compounds have emerged as a versatile and highly successful scaffold in the development of kinase inhibitors.[1] Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[2][3] Consequently, designing potent and selective kinase inhibitors is a primary objective in modern drug discovery.[2][3] The rigid, heterocyclic structure of the quinoline core provides an excellent framework for presenting functional groups that can interact with the highly conserved ATP-binding pocket of kinases.[4]

Computer-Aided Drug Design (CADD) has become an indispensable tool, significantly reducing the time and resources required in the drug discovery pipeline.[5][6] In silico techniques, such as molecular docking and molecular dynamics, allow us to predict and analyze the interactions of novel compounds like 2-(4-Aminophenyl)-4-quinolinecarboxamide with their biological targets at an atomic level before committing to costly and time-consuming synthesis and in vitro testing.[7][8][9] This guide will detail the theoretical underpinnings and provide practical, self-validating protocols for a robust computational analysis.

The Computational Drug Discovery Workflow: A Tripartite Approach

A rigorous in silico investigation of a potential drug candidate involves a multi-stage process, moving from rapid, predictive screening to more computationally intensive and accurate simulations. This workflow ensures that computational resources are used efficiently, with each stage building upon and validating the previous one.

Caption: The overarching in silico workflow.

Phase 1: System Preparation and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7][10] It is the cornerstone of structure-based drug design, providing rapid insights into binding modes and initial estimates of binding affinity.[7]

Causality in Preparation: Why Initial Steps are Critical

The adage "garbage in, garbage out" is particularly true for computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures.

-

Receptor Preparation: Protein structures obtained from the Protein Data Bank (PDB) are often incomplete. They may lack hydrogen atoms, contain experimental artifacts like water molecules or co-solvents that are not relevant to the binding interaction, and may have missing loops or side chains. Proper preparation involves correcting these issues to create a chemically accurate representation of the biological target.

-

Ligand Preparation: A 2D chemical structure of the ligand must be converted into a realistic 3D conformation with correct bond orders, stereochemistry, and protonation states at physiological pH. An energetically minimized, low-energy conformation is crucial for the docking algorithm to explore relevant conformational space efficiently.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the use of AutoDock Vina, a widely used and validated open-source docking program.[11]

Tools Required:

-

AutoDock Tools (ADT): For preparing protein and ligand files.[12]

-

Open Babel or ChemDraw: For generating the initial 3D ligand structure.

-

PyMOL or ChimeraX: For visualization.[13]

Step-by-Step Methodology:

-

Receptor Preparation:

-

Download the target kinase structure from the RCSB PDB database.

-

Load the PDB file into AutoDock Tools.

-

Remove water molecules and any co-crystallized ligands or ions not essential for the interaction.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges, which are essential for the scoring function.

-

Save the prepared receptor in the .pdbqt format. This format includes atomic coordinates, charges, and atom types.[14]

-

-

Ligand Preparation:

-

Draw the structure of 2-(4-Aminophenyl)-4-quinolinecarboxamide in a chemical drawing tool like ChemDraw and save it as a .mol or .sdf file.

-

Use a tool like Open Babel to convert the 2D structure to 3D and perform an initial energy minimization.

-

Load the 3D ligand structure into AutoDock Tools.

-

Detect the rotatable bonds, which Vina will explore during the docking process.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Definition:

-

In ADT, define a "grid box" which represents the search space for the docking simulation. This box should encompass the entire binding site of the kinase.

-

The center and dimensions of this box are critical parameters. If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to center the grid box.

-

Save the grid box parameters to a configuration file.

-

-

Running the Docking Simulation:

-

Create a configuration text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the output file name.[14]

-

Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

Caption: Workflow for a typical AutoDock Vina docking experiment.

Data Presentation and Analysis

The primary outputs from AutoDock Vina are a log file containing the predicted binding affinities and a PDBQT file with the coordinates of the predicted binding poses.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -9.5 | 0.000 |

| 2 | -9.2 | 1.25 |

| 3 | -9.1 | 1.87 |

| ... | ... | ... |

Analysis:

-

Binding Affinity: The most negative value indicates the most favorable predicted binding energy.

-

Pose Visualization: The top-scoring poses should be visualized in PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between 2-(4-Aminophenyl)-4-quinolinecarboxamide and the kinase active site residues. This visual inspection is a critical self-validation step to ensure the predicted interactions are chemically sensible.

Phase 2: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time in a simulated physiological environment.[7][15] This step is crucial for validating the docking pose and understanding the flexibility of both the ligand and the receptor upon binding.[7]

The Rationale Behind Force Fields and Solvation

-

Force Fields: An MD simulation relies on a "force field," which is a set of mathematical functions and parameters that describe the potential energy of the system's atoms.[16] The choice of force field is critical for accuracy. Commonly used force fields for biomolecular systems include AMBER and CHARMM .[17][18][19] The General AMBER Force Field (GAFF) is often used for drug-like small molecules, ensuring compatibility with the protein force field.[17][20]

-

Explicit Solvation: Proteins and ligands function in an aqueous environment. The simulation must explicitly include water molecules to accurately model solvation effects and water-mediated interactions, which can be critical for binding.

Experimental Protocol: MD Simulation with GROMACS

GROMACS is a versatile and highly efficient software package for performing molecular dynamics simulations.[21][22][23]

Step-by-Step Methodology:

-

System Setup:

-

Take the highest-scoring docked pose of the protein-2-(4-Aminophenyl)-4-quinolinecarboxamide complex from the previous phase.

-

Generate the topology for the protein using a GROMACS tool like pdb2gmx, selecting a force field (e.g., AMBER99SB-ILDN).

-

Generate the topology and parameters for the ligand. This is a critical step that often involves using external tools like Antechamber (for AMBER/GAFF) or SwissParam/CGenFF (for CHARMM) to generate files compatible with the chosen protein force field.[24][25]

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance between the protein and the box edge.

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 150 mM).

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the entire system. This crucial step removes any steric clashes or unfavorable geometries introduced during the setup phase, relaxing the system to a local energy minimum.[15]

-

-

Equilibration (NVT and NPT):

-

Equilibration is a two-stage process to bring the system to the desired temperature and pressure.[26]

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The position restraints are gradually released, and the system is allowed to equilibrate at the target temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density.

-

-

Production MD Run:

-

Once the system is well-equilibrated, the production simulation is run for a desired length of time (e.g., 100-200 nanoseconds), during which atomic coordinates are saved at regular intervals for later analysis.[26]

-

Caption: The sequential workflow of a GROMACS MD simulation.

Analysis of MD Trajectories

Analysis of the MD trajectory provides insights into the stability and dynamics of the complex.

-

Root Mean Square Deviation (RMSD): Plotting the RMSD of the protein backbone and the ligand over time indicates if the system has reached equilibrium. A stable, plateauing RMSD suggests a stable complex.

-

Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and the ligand's mobility within the binding pocket.

-

Hydrogen Bond Analysis: Tracking the formation and breakage of hydrogen bonds between the ligand and protein over the simulation provides a dynamic view of key interactions.

Phase 3: Binding Free Energy Calculations

While docking scores provide a rapid ranking, and MD simulations assess stability, more rigorous methods are needed to accurately quantify binding affinity. Binding free energy calculations provide this quantitative measure, though they are computationally demanding.[27][28]

The Principle of Alchemical vs. End-Point Methods

-

Alchemical Free Energy Methods (e.g., FEP, TI): These methods calculate the free energy difference by "alchemically" transforming one molecule into another in a non-physical pathway.[28] They are considered the gold standard for accuracy but are computationally very expensive.

-

End-Point Methods (e.g., MM/PBSA, MM/GBSA): These methods approximate the binding free energy by combining molecular mechanics energies with continuum solvation models.[29] They are less computationally intensive than alchemical methods and offer a good balance of speed and accuracy for ranking congeneric series of ligands.

Conceptual Protocol: MM/PBSA Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique.

-

Snapshot Extraction: Select a set of uncorrelated snapshots (frames) from the stable portion of the production MD trajectory.

-

Energy Calculation: For each snapshot, calculate the following energy terms:

-

The free energy of the complex.

-

The free energy of the protein.

-

The free energy of the ligand.

-

-

Binding Free Energy Estimation: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

Each free energy term (G) is composed of molecular mechanics energy, a polar solvation energy (calculated via the Poisson-Boltzmann equation), and a non-polar solvation energy (often estimated from the solvent-accessible surface area).

Conclusion and Future Directions

This guide has outlined a comprehensive and robust in silico workflow for characterizing the interactions of 2-(4-Aminophenyl)-4-quinolinecarboxamide with a target kinase. By systematically employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain deep mechanistic insights into the binding mode, stability, and affinity of novel drug candidates. This structured approach, grounded in physical principles and validated at each step, enhances the efficiency and success rate of the drug discovery process.[5][30] Future advancements, including the integration of machine learning and artificial intelligence for improved scoring functions and enhanced sampling techniques, will continue to refine the predictive power of these indispensable computational tools.[31][32]

References

-

GROMACS Tutorials. (n.d.). GROMACS. Retrieved January 16, 2026, from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Molecules. Retrieved January 16, 2026, from [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2019). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]

-

Calculation of binding free energies. (2012). Methods in Molecular Biology. Retrieved January 16, 2026, from [Link]

-

Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). Pharmaceuticals. Retrieved January 16, 2026, from [Link]

-

GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved January 16, 2026, from [Link]

-

GROMACS Tutorial. (n.d.). BioSoft. Retrieved January 16, 2026, from [Link]

-

AMBER - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Predicting binding free energies: Frontiers and benchmarks. (2017). Biophysical Journal. Retrieved January 16, 2026, from [Link]

-

Protocol for Molecular Dynamics Simulations of Proteins. (2016). Journal of Visualized Experiments. Retrieved January 16, 2026, from [Link]

-

Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. (2021). Physical Chemistry Chemical Physics. Retrieved January 16, 2026, from [Link]

-

Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved January 16, 2026, from [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). Journal of Chemical Education. Retrieved January 16, 2026, from [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved January 16, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 16, 2026, from [Link]

-

3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 16, 2026, from [Link]

-

AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025). YouTube. Retrieved January 16, 2026, from [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University. Retrieved January 16, 2026, from [Link]

-

Tutorials and Webinars - Gromacs. (n.d.). GROMACS. Retrieved January 16, 2026, from [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved January 16, 2026, from [Link]

-

Protocol for MD simulations. (2023). iGEM KU Leuven. Retrieved January 16, 2026, from [Link]

-

Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved January 16, 2026, from [Link]

-

Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. (2020). Molecules. Retrieved January 16, 2026, from [Link]

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Setting up a Molecular Dynamics simulation. (2022). Compchems. Retrieved January 16, 2026, from [Link]

-

Calculating binding free energy using the FSA method. (2019). Docswiki. Retrieved January 16, 2026, from [Link]

-

How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. (2025). YouTube. Retrieved January 16, 2026, from [Link]

-

In silico insights: QSAR modeling of TBK1 kinase inhibitors for enhanced drug discovery. (2024). ChemRxiv. Retrieved January 16, 2026, from [Link]

-

De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2011). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

Recent Developments and Applications of the CHARMM force fields. (2010). Journal of Chemical Theory and Computation. Retrieved January 16, 2026, from [Link]

-

Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. (2018). Journal of Chemical Information and Modeling. Retrieved January 16, 2026, from [Link]

-

AMBER Force Field. (n.d.). Protheragen. Retrieved January 16, 2026, from [Link]

-

Molecular Dynamics (MD) Simulations, step by step protocol. (n.d.). Protocols.io. Retrieved January 16, 2026, from [Link]

-

(PDF) Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. (2020). YouTube. Retrieved January 16, 2026, from [Link]

-

Molecular dynamics - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

A Guide to In Silico Drug Design. (2021). Frontiers in Molecular Biosciences. Retrieved January 16, 2026, from [Link]

-

BucketListPapers 85/100: Amber: The Force (field) Is Strong With This One! (2021). MedChemica. Retrieved January 16, 2026, from [Link]

-

AMBER parameter database. (n.d.). University of Manchester. Retrieved January 16, 2026, from [Link]

-

Drug Discovery Tools and In Silico Techniques: A Review. (2024). Journal of Drug Delivery and Therapeutics. Retrieved January 16, 2026, from [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved January 16, 2026, from [Link]

-

What is in silico drug discovery? (2025). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

-

Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI. Retrieved January 16, 2026, from [Link]

-

What force field should I select for protein - ligand complex? (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. (2021). Journal of Chemical Information and Modeling. Retrieved January 16, 2026, from [Link]

-

How to use SwissParam files for molecular dynamics simulations with GROMACS. (n.d.). SwissParam. Retrieved January 16, 2026, from [Link]

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 8. youtube.com [youtube.com]

- 9. What is in silico drug discovery? [synapse.patsnap.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. eagonlab.github.io [eagonlab.github.io]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Molecular dynamics - Wikipedia [en.wikipedia.org]

- 17. AMBER - Wikipedia [en.wikipedia.org]

- 18. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AMBER Force Field - Protheragen [wavefunction.protheragen.ai]

- 20. researchgate.net [researchgate.net]

- 21. GROMACS Tutorials [mdtutorials.com]

- 22. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 23. biosoft.com [biosoft.com]

- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 25. SwissParam [swissparam.ch]

- 26. compchems.com [compchems.com]

- 27. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 30. globalresearchonline.net [globalresearchonline.net]

- 31. chemrxiv.org [chemrxiv.org]

- 32. mdpi.com [mdpi.com]

A Technical Guide to 2-(4-Aminophenyl)-4-quinolinecarboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Quinoline Carboxamide Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its rigid, planar structure and ability to intercalate with DNA and interact with various enzyme active sites have made it a cornerstone in the development of therapeutic agents.[1][2] Among the diverse array of quinoline derivatives, the 2-aryl-4-quinolinecarboxamide framework has emerged as a particularly promising area of investigation. This guide provides a comprehensive technical overview of a specific subclass: 2-(4-Aminophenyl)-4-quinolinecarboxamide derivatives. While direct literature on this exact scaffold is emerging, this document synthesizes findings from closely related analogues to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, explore the landscape of their biological activities, and elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential.

Synthetic Pathways to the 2-Aryl-4-quinolinecarboxamide Core

The construction of the 2-aryl-4-quinolinecarboxamide scaffold can be achieved through several established synthetic routes. A common and versatile approach is the Doebner-von Miller reaction or variations thereof, which allows for the formation of the quinoline core, followed by functionalization at the 4-position.

General Synthetic Workflow

A generalized synthetic workflow for obtaining 2-(4-aminophenyl)-4-quinolinecarboxamide derivatives can be envisioned as a multi-step process, often starting from readily available anilines and carbonyl compounds.

Caption: Generalized synthetic workflow for 2-aryl-4-quinolinecarboxamide derivatives.

Key Synthetic Methodologies

1. Synthesis of the Quinoline-4-carboxylic Acid Intermediate:

A prevalent method for the synthesis of 2-aryl-quinoline-4-carboxylic acids involves the reaction of an aniline with a pyruvic acid and an aromatic aldehyde in a solvent such as ethanol, often under reflux conditions. For the synthesis of a 2-(4-nitrophenyl) precursor, 4-nitrobenzaldehyde would be a key starting material. The nitro group can subsequently be reduced to the desired amine.

Experimental Protocol: Synthesis of a 2-(4-Nitrophenyl)quinoline-4-carboxylic Acid Intermediate

-

To a solution of aniline (1 equivalent) in ethanol, add pyruvic acid (1.1 equivalents) and 4-nitrobenzaldehyde (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2-(4-nitrophenyl)quinoline-4-carboxylic acid.

2. Amide Bond Formation:

The final step in the synthesis of the target carboxamides is the coupling of the quinoline-4-carboxylic acid with a desired amine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a base. Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with hydroxybenzotriazole (HOBt) can be employed for a milder reaction condition.

Experimental Protocol: Amide Coupling

-

Suspend the 2-(4-aminophenyl)quinoline-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, EDCI (1.2 equivalents) and HOBt (1.2 equivalents), and stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.1 equivalents) and a base such as triethylamine (2 equivalents).

-

Continue stirring the reaction at room temperature overnight.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 2-(4-aminophenyl)-4-quinolinecarboxamide derivative.

Biological Activities and Therapeutic Potential

While specific data for 2-(4-aminophenyl)-4-quinolinecarboxamide derivatives is limited, the broader class of 2-aryl-4-quinolinecarboxamides has demonstrated a wide range of biological activities, suggesting significant therapeutic potential for this scaffold.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline-4-carboxamide derivatives.[3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key kinases involved in cancer cell signaling and proliferation. For instance, a series of 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety exhibited potent in vitro antitumor activity against several cancer cell lines, with some compounds showing strong efficacy against c-Met kinase.[3] The most promising compound from this series displayed excellent cytostatic activity with IC50 values in the nanomolar range.[3]

The 2-(4-aminophenyl) moiety is a key structural feature in several known anticancer agents and can serve as a crucial pharmacophore for interaction with biological targets. Its presence in the 2-position of the quinoline-4-carboxamide scaffold is anticipated to confer significant anticancer properties.

Antimicrobial and Antiviral Activity

Quinolone derivatives are well-established antibacterial agents.[2] While the classic fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, newer quinoline derivatives are being explored for their activity against a broader spectrum of microbes, including resistant strains.[1] The introduction of different substituents on the quinoline core can modulate the antimicrobial spectrum and potency. Although direct evidence for 2-(4-aminophenyl)-4-quinolinecarboxamides is scarce, related quinoline structures have shown promising antimicrobial and antiviral activities.[1]

Other Therapeutic Applications

The versatility of the quinoline-4-carboxamide scaffold extends beyond oncology and infectious diseases. For example, 2-phenyl-4-quinolinecarboxamides have been identified as potent and selective non-peptide competitive antagonists for the human neurokinin-3 (NK-3) receptor, suggesting potential applications in the treatment of central nervous system disorders.[4] Furthermore, the structural similarity to other bioactive molecules suggests that derivatives of 2-(4-aminophenyl)-4-quinolinecarboxamide could be explored for a variety of other therapeutic targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aryl-4-quinolinecarboxamide derivatives is highly dependent on the nature and position of substituents on both the quinoline ring and the 2-aryl moiety.

Caption: Key areas for structural modification to explore SAR.

Substituents on the 4-Carboxamide Nitrogen (R1)

The nature of the substituent on the carboxamide nitrogen at the 4-position plays a critical role in determining the biological activity. The introduction of various aliphatic, aromatic, and heteroaromatic moieties can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds with the target protein. This position is a key vector for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Substituents on the Quinoline Ring (R2)

Substitution on the quinoline core itself can significantly impact activity. For example, the introduction of halogens or other small electron-withdrawing groups at positions 6 or 7 has been shown to enhance the anticancer and antimicrobial activities of related quinoline derivatives. These modifications can alter the electronic properties of the ring system and influence its binding affinity to biological targets.

Modifications of the 2-(4-Aminophenyl) Group (R3)

The 4-amino group on the 2-phenyl ring is a crucial feature that can be further modified to fine-tune the biological activity. Acylation, alkylation, or incorporation into a heterocyclic ring can lead to derivatives with altered target specificity and potency. For example, in a study of 2-(4-aminophenyl)benzothiazole derivatives, modifications of the amino group led to compounds with considerable anticancer activity.[5]

Potential Mechanisms of Action

The mechanism of action of 2-(4-aminophenyl)-4-quinolinecarboxamide derivatives is likely to be multifaceted, depending on the specific substitution pattern. Based on the activities of related compounds, several potential mechanisms can be proposed.

Kinase Inhibition

A primary mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. As seen with related compounds, these derivatives could potentially target kinases such as c-Met, VEGFR, or EGFR.

Caption: Potential mechanism of action via kinase inhibition.

DNA Intercalation and Topoisomerase Inhibition

The planar quinoline ring system is known to intercalate into DNA, leading to cell cycle arrest and apoptosis. Additionally, some quinoline derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair. This dual mechanism contributes to their potent anticancer and antimicrobial effects.

Conclusion and Future Directions

The 2-(4-aminophenyl)-4-quinolinecarboxamide scaffold represents a promising area for the discovery of novel therapeutic agents. While direct research on this specific class of compounds is still in its early stages, the wealth of data on related quinoline derivatives provides a strong foundation for future exploration. The synthetic accessibility of this scaffold, combined with the diverse biological activities exhibited by its analogues, makes it an attractive target for medicinal chemists.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-(4-aminophenyl)-4-quinolinecarboxamide derivatives with diverse substitutions at the key positions identified in the SAR analysis. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of quinoline-based drug discovery.

References

-

Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. (2014). PubMed. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]

-

Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. (2023). National Institutes of Health. [Link]

-

Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. (2013). PubMed. [Link]

-

2-Phenyl-4-quinolinecarboxamides: a novel class of potent and selective non-peptide competitive antagonists for the human neurokinin-3 receptor. (1996). PubMed. [Link]

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]